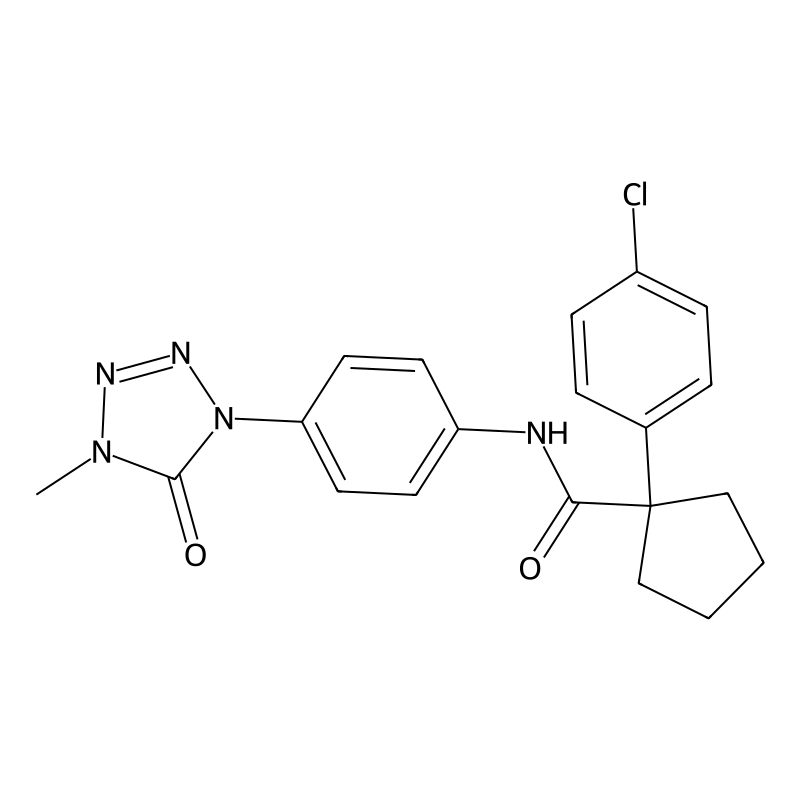1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Scientific Research Applications
Information on the specific scientific research applications of 1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide is currently not publicly available.
- Chlorophenyl: Chlorine substitution on a phenyl ring can affect the binding properties of a molecule to biological targets [1].
- Tetrazole: The tetrazole ring is found in various pharmaceuticals with diverse applications [2].
- Carboxamide: Carboxamide is a common functional group in many drugs that act through various mechanisms [3].
Given these functional groups, the molecule could be a potential candidate for research in medicinal chemistry or pharmaceutical science.
Resources:
1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a carboxamide functional group, and multiple aromatic systems. The presence of a 4-chlorophenyl group and a tetrazole moiety contributes to its potential biological activity and chemical reactivity. This compound is part of a broader class of derivatives that may exhibit pharmacological properties.
- Hydrolysis: The carboxamide can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
- Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents.
- Cyclization: The presence of the tetrazole ring suggests potential cyclization reactions, which may lead to the formation of new cyclic compounds upon treatment with suitable reagents.
Synthesis of 1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide can be approached through several methods:
- Stepwise Synthesis: Starting from commercially available 4-chlorobenzaldehyde, one could synthesize the intermediate compounds leading to the final product through condensation reactions followed by cyclization.
- Multi-component Reactions: Utilizing one-pot multi-component reactions could streamline the synthesis process by combining all reactants in a single reaction vessel.
- Functional Group Transformations: Employing strategies like acylation or amination to introduce necessary functional groups at various stages of synthesis.
The potential applications of this compound include:
- Pharmaceutical Development: Due to its anticipated biological activities, it may serve as a lead compound in drug discovery for cancer or infectious diseases.
- Chemical Probes: Its unique structure allows it to be used as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes.
Interaction studies involving this compound would typically focus on its binding affinity to various biological targets:
- Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes related to cancer metabolism or bacterial growth could provide insights into its therapeutic utility.
- Receptor Binding Studies: Assessing how well this compound binds to specific receptors could reveal its mechanism of action and inform further development.
Several compounds share structural similarities with 1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(1-methyl-2-oxo)cyclopentane | Contains chlorophenyl and cyclopentane | Antimicrobial |
| 2-amino-thiazole derivatives | Features thiazole and phenyl groups | Antitumor |
| Tetrazole-containing compounds | Includes tetrazole moiety | Diverse pharmacological activities |
These compounds highlight the unique aspects of 1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopentane-1-carboxamide through their distinct combinations of functional groups and biological activities. The incorporation of both tetrazole and cyclopentane rings sets it apart from many related compounds.








